N-ethyl-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-ethyl-4-fluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzenesulfonamides .
Scientific Research Applications
N-ethyl-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
4-fluoro-N-methylbenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
N-ethyl-4-fluoro-3-methylbenzenesulfonamide is unique due to the presence of both the ethyl and fluoro substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12FNO2S |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3 |
InChI Key |
KUQHNWCXLAZEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
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